molecular formula C12H13O3- B12362071 4-(3,4-Dimethylphenyl)-4-oxobutanoate

4-(3,4-Dimethylphenyl)-4-oxobutanoate

Cat. No.: B12362071
M. Wt: 205.23 g/mol
InChI Key: UXIHUHNPOHTZAQ-UHFFFAOYSA-M
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Description

4-(3,4-Dimethylphenyl)-4-oxobutyric acid is an organic compound characterized by the presence of a phenyl ring substituted with two methyl groups at the 3 and 4 positions, and a butyric acid moiety with a ketone group at the 4 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-Dimethylphenyl)-4-oxobutyric acid typically involves the reaction of 3,4-dimethylphenylacetic acid with suitable reagents to introduce the ketone functionality at the 4 position of the butyric acid chain. One common method involves the use of Friedel-Crafts acylation, where 3,4-dimethylphenylacetic acid is reacted with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of 4-(3,4-Dimethylphenyl)-4-oxobutyric acid may involve optimized versions of the synthetic routes mentioned above, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Dimethylphenyl)-4-oxobutyric acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Products may include carboxylic acids or aldehydes.

    Reduction: The primary product is the corresponding alcohol.

    Substitution: Depending on the substituent introduced, products can vary widely, including halogenated or nitrated derivatives.

Scientific Research Applications

4-(3,4-Dimethylphenyl)-4-oxobutyric acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of fine chemicals and as a building block for various industrial products.

Mechanism of Action

The mechanism of action of 4-(3,4-Dimethylphenyl)-4-oxobutyric acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or signaling processes. The exact molecular targets and pathways involved can vary, but typically involve interactions with proteins or nucleic acids.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethylphenylacetic acid: Similar structure but lacks the ketone functionality.

    4-(3,4-Dimethylphenyl)-4-hydroxybutyric acid: Similar structure but with a hydroxyl group instead of a ketone.

Uniqueness

4-(3,4-Dimethylphenyl)-4-oxobutyric acid is unique due to the presence of both the dimethyl-substituted phenyl ring and the ketone group on the butyric acid chain

Properties

Molecular Formula

C12H13O3-

Molecular Weight

205.23 g/mol

IUPAC Name

4-(3,4-dimethylphenyl)-4-oxobutanoate

InChI

InChI=1S/C12H14O3/c1-8-3-4-10(7-9(8)2)11(13)5-6-12(14)15/h3-4,7H,5-6H2,1-2H3,(H,14,15)/p-1

InChI Key

UXIHUHNPOHTZAQ-UHFFFAOYSA-M

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)CCC(=O)[O-])C

Origin of Product

United States

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